

Butyl myristate as a phase change material for thermal energy storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl Myristate*

Cat. No.: *B089461*

[Get Quote](#)

An In-depth Technical Guide to **Butyl Myristate** as a Phase Change Material for Thermal Energy Storage

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at nearly constant temperatures during their phase transition (typically solid-liquid). This characteristic makes them highly suitable for thermal energy storage (TES) applications. Among the various classes of PCMs, organic materials, particularly fatty acid esters, have garnered significant attention due to their desirable properties such as high latent heat of fusion, chemical stability, low degree of supercooling, and non-corrosiveness.

This technical guide provides a comprehensive overview of **butyl myristate** ($C_{18}H_{36}O_2$), a fatty acid ester, as a promising PCM for low-to-mid temperature thermal energy storage applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its thermophysical properties, synthesis, and characterization methodologies.

Thermophysical Properties of Butyl Myristate

Butyl myristate, the ester of myristic acid and butanol, exhibits thermal properties that make it a candidate for applications such as passive temperature regulation in buildings, thermal management of electronics, and controlled temperature shipping. A summary of its key

thermophysical properties is presented in Table 1. For comparative purposes, the properties of related fatty acid esters are also included.

Table 1: Thermophysical Properties of **Butyl Myristate** and Other Fatty Acid Esters

Property	Butyl Myristate	Butyl Stearate	Methyl Stearate	Myristyl Myristate
Melting Temperature (°C)	18.5	27.5	37.8	38.0 - 55.0
Latent Heat of Fusion (J/g)	165.3	189.2	202.4	150 - 200 (est.)
Freezing Temperature (°C)	17.2	26.1	36.5	-
Latent Heat of Solidification (J/g)	164.8	188.5	201.8	-
Molecular Formula	C ₁₈ H ₃₆ O ₂	C ₂₂ H ₄₄ O ₂	C ₁₉ H ₃₈ O ₂	C ₂₈ H ₅₆ O ₂
Molecular Weight (g/mol)	284.48[1]	340.59	298.51	424.75
Density (g/mL)	0.86[2]	-	-	-

Note: Data for **Butyl Myristate** and Butyl Stearate are from experimental studies on synthesized PCMs. Data for other compounds are from literature for comparison. The estimated values for Myristyl Myristate are based on similar long-chain esters.

Synthesis of Butyl Myristate

Butyl myristate is synthesized via the Fischer-Speier esterification of myristic acid with butanol, using an acid catalyst such as sulfuric acid. This reaction involves the removal of water to drive the equilibrium towards the formation of the ester.

Experimental Protocol for Synthesis

Materials and Equipment:

- Myristic acid ($C_{14}H_{28}O_2$)
- n-Butanol ($C_4H_{10}O$)
- Sulfuric acid (H_2SO_4) (concentrated, as catalyst)
- Sodium bicarbonate ($NaHCO_3$) solution (for neutralization)
- Anhydrous sodium sulfate (Na_2SO_4) (for drying)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- A specific molar ratio of myristic acid to n-butanol (e.g., 1:3) is placed in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of myristic acid) is slowly added to the mixture.
- The flask is equipped with a reflux condenser and heated to the boiling point of the alcohol under continuous stirring. The reaction is typically refluxed for several hours (e.g., 4-6 hours) to ensure completion.
- After cooling to room temperature, the excess butanol is removed using a rotary evaporator.

- The resulting mixture is washed with a sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water to remove any remaining salts.
- The organic layer is separated using a separatory funnel and dried over anhydrous sodium sulfate.
- The drying agent is removed by filtration, and the final product, **butyl myristate**, is obtained as a clear liquid which solidifies upon cooling.

Synthesis Workflow of Butyl Myristate

[Click to download full resolution via product page](#)

*Synthesis workflow for **butyl myristate** via Fischer esterification.*

Characterization of Butyl Myristate as a PCM

To evaluate the suitability of **butyl myristate** as a PCM, several characterization techniques are employed to determine its thermophysical properties and long-term stability.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the melting and freezing temperatures, as well as the latent heat of fusion and solidification of a PCM.[3]

4.1.1 Experimental Protocol for DSC Analysis

Materials and Equipment:

- Differential Scanning Calorimeter
- Hermetically sealed aluminum pans and lids
- Microbalance
- **Butyl myristate** sample
- Inert purge gas (e.g., Nitrogen)

Procedure:

- A small sample of **butyl myristate** (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.[4]
- The pan is hermetically sealed to prevent any mass loss during heating.
- An empty, hermetically sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is purged with an inert gas at a constant flow rate (e.g., 50 mL/min).

- The thermal program is initiated: a. The sample is cooled to a temperature well below its expected freezing point (e.g., -10°C) and held isothermally for a few minutes to ensure complete solidification. b. The sample is then heated at a constant rate (e.g., 5 or 10 °C/min) to a temperature above its melting point (e.g., 40°C).^[4] c. After a short isothermal period, the sample is cooled back to the starting temperature at the same rate.
- The heat flow as a function of temperature is recorded. The melting/freezing temperatures and latent heats are determined by integrating the area of the respective endothermic and exothermic peaks in the DSC thermogram.

Thermal Conductivity Measurement

The low thermal conductivity of organic PCMs is a significant drawback that can limit their performance in TES systems. Therefore, its measurement is crucial. The transient hot-wire method is a common technique for this purpose.

4.2.1 Experimental Protocol for Thermal Conductivity Measurement

Materials and Equipment:

- Transient Hot-Wire (THW) thermal conductivity analyzer
- Sample cell suitable for liquids and solids
- Temperature-controlled bath or chamber
- **Butyl myristate** sample

Procedure:

- The THW instrument is calibrated using a standard reference material.
- For the solid phase measurement, the **butyl myristate** is melted and poured into the measurement cell, ensuring the hot wire is fully immersed without air bubbles. The sample is then allowed to solidify at a controlled temperature.
- For the liquid phase, the solid sample is heated within the cell to the desired temperature above its melting point.

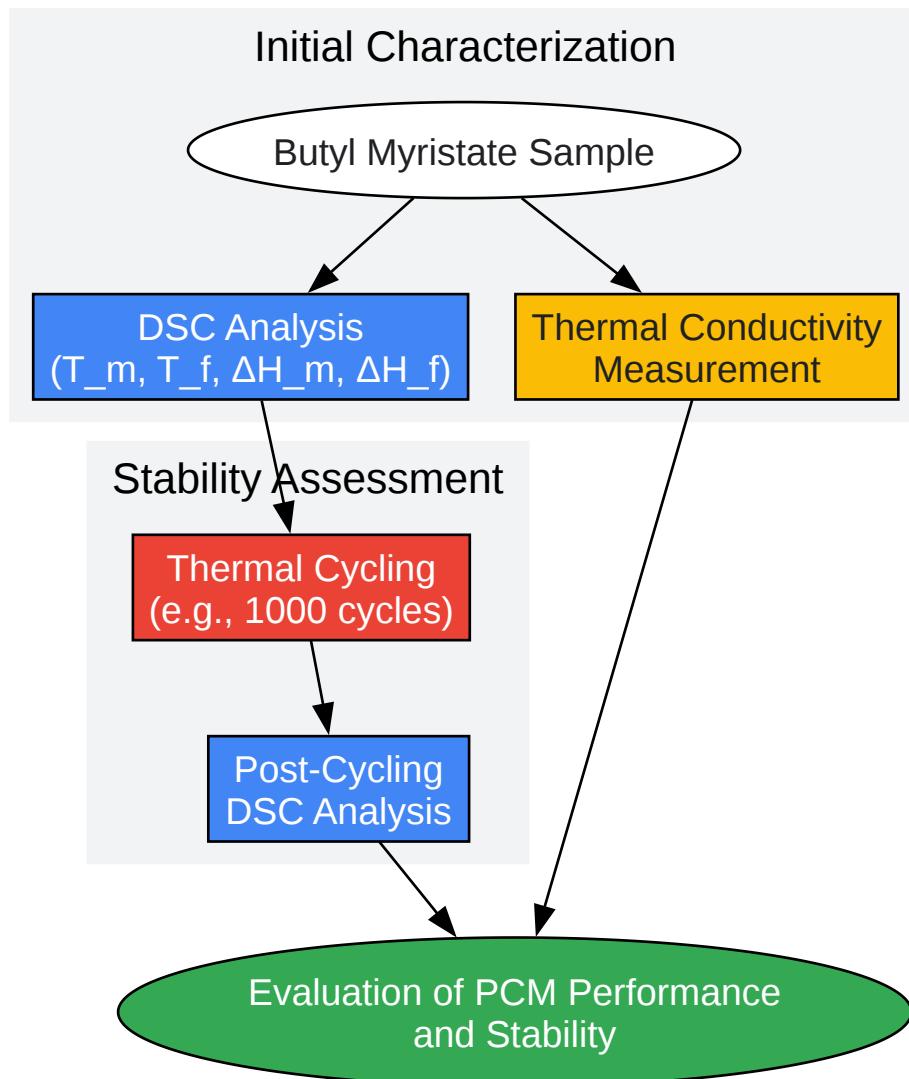
- At the set temperature, a short electrical pulse heats the wire, and the rate of temperature rise is recorded.
- The thermal conductivity is calculated from the temperature response of the wire.
- Measurements are repeated at various temperatures to determine the temperature dependency of the thermal conductivity in both solid and liquid states.[4]

Thermal Cycling Test

Thermal cycling tests are performed to evaluate the long-term thermal and chemical stability of the PCM after repeated melting and freezing cycles.[5]

4.3.1 Experimental Protocol for Thermal Cycling

Materials and Equipment:


- Thermal cycler or a temperature-controlled bath/oven
- Sealed containers for the PCM sample
- DSC instrument for pre- and post-cycling analysis

Procedure:

- A sample of **butyl myristate** is placed in a sealed container.
- The initial thermophysical properties (melting/freezing temperatures and latent heats) are measured using DSC.
- The sample is subjected to a large number of repeated heating and cooling cycles (e.g., 1000 cycles). Each cycle involves heating the sample above its melting point and cooling it below its freezing point.
- After the completion of the thermal cycles, the thermophysical properties of the cycled sample are re-measured using DSC.

- Any significant changes in the melting/freezing temperatures or a reduction in the latent heat of fusion indicate thermal instability or degradation of the PCM.

Characterization Workflow for Butyl Myristate as a PCM

[Click to download full resolution via product page](#)

*Workflow for the thermophysical characterization of **butyl myristate**.*

Applications and Future Outlook

With a melting temperature in the range of 18-20°C, **butyl myristate** is well-suited for applications in thermal comfort management in buildings, where it can help maintain indoor temperatures within a comfortable range, thereby reducing heating and cooling energy

consumption. Its properties also make it a candidate for the thermal management of sensitive electronic components and for use in shipping containers for pharmaceuticals and other temperature-sensitive goods.

Future research should focus on enhancing the thermal conductivity of **butyl myristate**, for example, by incorporating high-conductivity nanoparticles or by encapsulation in conductive shells. Furthermore, long-term stability studies under real-world operating conditions are necessary to fully validate its performance and reliability as a phase change material for thermal energy storage.

Conclusion

Butyl myristate, a bio-based fatty acid ester, demonstrates significant potential as a phase change material for low-temperature thermal energy storage. Its favorable thermophysical properties, including a suitable phase transition temperature for comfort applications and a high latent heat of fusion, make it an attractive alternative to conventional PCMs. The synthesis and characterization protocols outlined in this guide provide a framework for researchers to further investigate and optimize its performance for various TES applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl Myristate | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyl myristate as a phase change material for thermal energy storage]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b089461#butyl-myristate-as-a-phase-change-material-for-thermal-energy-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com